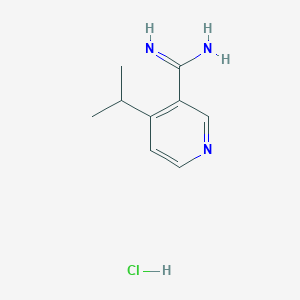
4-Isopropylnicotinimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylnicotinimidamide hydrochloride is a chemical compound with the molecular formula C₉H₁₄ClN₃. It is a derivative of nicotinamide, which is an amide of nicotinic acid. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylnicotinimidamide hydrochloride typically involves the reaction of 4-isopropylnicotinamide with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-Isopropylnicotinamide.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isopropylnicotinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Isopropylnicotinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role in metabolic pathways and as a potential drug candidate.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Isopropylnicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: The compound can bind to specific enzymes, altering their activity and affecting metabolic pathways.
Modulating Receptors: It may interact with cellular receptors, influencing signal transduction and cellular responses.
Pathways Involved: The compound is involved in pathways related to energy metabolism, cellular growth, and stress responses.
Comparaison Avec Des Composés Similaires
Nicotinamide: A precursor and structurally related compound with similar biological activities.
4-Isopropylnicotinamide: The parent compound used in the synthesis of 4-Isopropylnicotinimidamide hydrochloride.
Other Nicotinamide Derivatives: Various derivatives with modifications at different positions on the nicotinamide ring.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its isopropyl group and hydrochloride salt form enhance its solubility and reactivity, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C9H14ClN3 |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
4-propan-2-ylpyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c1-6(2)7-3-4-12-5-8(7)9(10)11;/h3-6H,1-2H3,(H3,10,11);1H |
Clé InChI |
CHMBMCJVSJTHGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=NC=C1)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


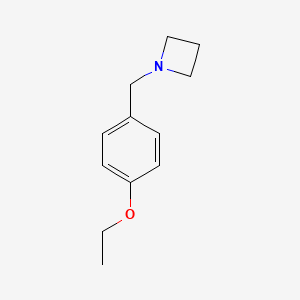
![2-Butyl-3h-imidazo[4,5-c]pyridin-4(5h)-one](/img/structure/B15331175.png)
![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15331181.png)

![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15331200.png)
![Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331210.png)
![5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B15331211.png)
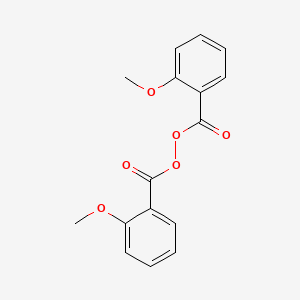

![Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15331231.png)

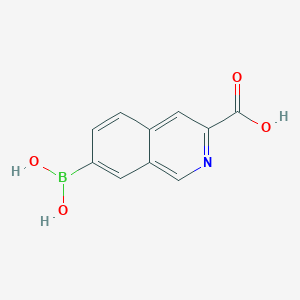
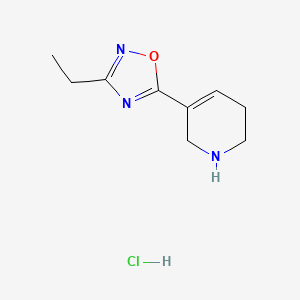
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B15331251.png)
